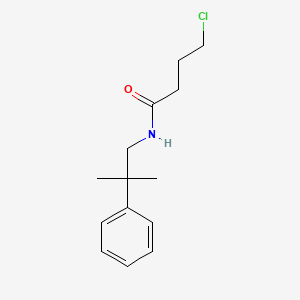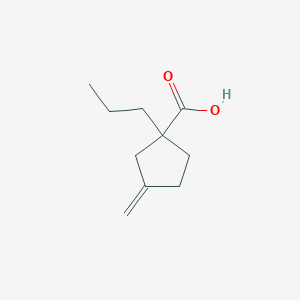
3-Methylidene-1-propylcyclopentane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methylidene-1-propylcyclopentane-1-carboxylic acid is an organic compound that belongs to the class of cycloalkanes. Cycloalkanes are cyclic hydrocarbons with carbon atoms arranged in a ring structure. This compound is characterized by a cyclopentane ring with a methylidene group and a propyl group attached to it, along with a carboxylic acid functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methylidene-1-propylcyclopentane-1-carboxylic acid can be achieved through various synthetic routes. One common method involves the palladium-catalyzed hydrocarboxylation of cyclopentene. This reaction involves the addition of carbon monoxide and water to cyclopentene in the presence of a palladium catalyst to form the desired carboxylic acid .
Industrial Production Methods
Industrial production of this compound may involve large-scale palladium-catalyzed reactions under controlled conditions to ensure high yield and purity. The reaction conditions typically include maintaining an optimal temperature and pressure, as well as using appropriate solvents and catalysts to facilitate the reaction.
Chemical Reactions Analysis
Types of Reactions
3-Methylidene-1-propylcyclopentane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are used in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted cyclopentane derivatives.
Scientific Research Applications
3-Methylidene-1-propylcyclopentane-1-carboxylic acid has various applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Methylidene-1-propylcyclopentane-1-carboxylic acid involves its interaction with molecular targets and pathways within biological systems. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, influencing the compound’s binding affinity to enzymes and receptors. The cyclopentane ring structure provides rigidity, affecting the compound’s overall conformation and reactivity.
Comparison with Similar Compounds
Similar Compounds
Cyclopentane: A simple cycloalkane with a five-membered ring.
Cyclopentanecarboxylic acid: Similar structure but without the methylidene and propyl groups.
3-Methylcyclopentane-1-carboxylic acid: Similar but lacks the propyl group.
Uniqueness
3-Methylidene-1-propylcyclopentane-1-carboxylic acid is unique due to the presence of both a methylidene group and a propyl group on the cyclopentane ring, along with a carboxylic acid functional group. This combination of substituents imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C10H16O2 |
|---|---|
Molecular Weight |
168.23 g/mol |
IUPAC Name |
3-methylidene-1-propylcyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C10H16O2/c1-3-5-10(9(11)12)6-4-8(2)7-10/h2-7H2,1H3,(H,11,12) |
InChI Key |
GMAIFHFXGLLBIB-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1(CCC(=C)C1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



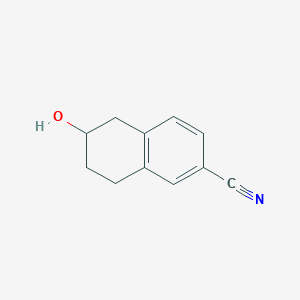
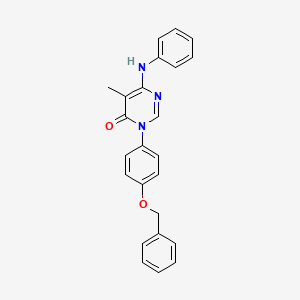
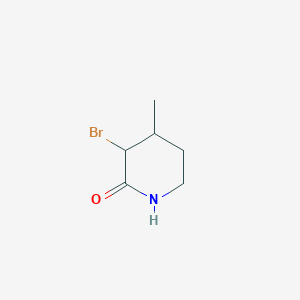
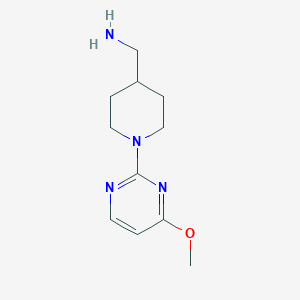

![Tert-butyl 4-[(2-formyl-3-methyl-1-benzofuran-4-yl)oxy]piperidine-1-carboxylate](/img/structure/B13876083.png)
![Ethyl 4-methyl-3-((4-(methylthio)thieno[3,2-d]pyrimidin-7-yl)ethynyl)benzoate](/img/structure/B13876086.png)
![N-[4-(hydroxymethyl)pyridin-2-yl]-2-phenylacetamide](/img/structure/B13876093.png)
![Ethyl 3-[4-[(3,4-dichlorophenyl)methoxy]-2-methoxyphenyl]-3-hydroxypropanoate](/img/structure/B13876099.png)


![[2-Ethyl-5-(oxan-2-yloxy)phenyl]boronic acid](/img/structure/B13876111.png)
